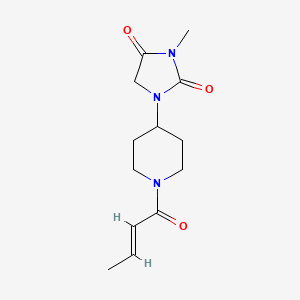

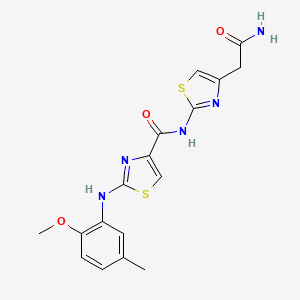

Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It’s part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Synthesis Analysis

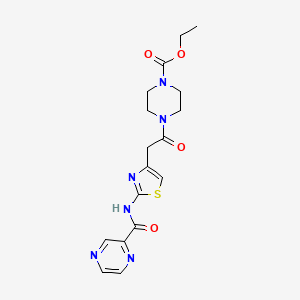

These derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact synthesis process of this specific compound isn’t detailed in the available resources.Scientific Research Applications

Heterocyclic Chemistry and Drug Development

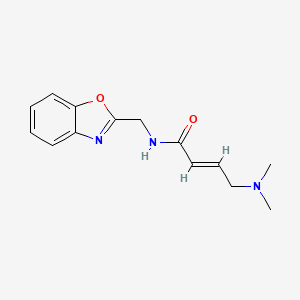

- A study by Ledenyova et al. (2018) focused on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. This reaction is significant in heterocyclic chemistry, which is foundational in drug development, particularly for creating compounds with potential therapeutic applications (Ledenyova et al., 2018).

Antituberculosis Activity

- Jeankumar et al. (2013) synthesized a series of compounds similar to Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate and evaluated their efficacy as Mycobacterium tuberculosis GyrB inhibitors. Their findings contribute to the search for novel antitubercular agents (Jeankumar et al., 2013).

Synthesis of Novel Heterocyclic Systems

- Rady and Barsy (2006) demonstrated the synthesis of novel heterocyclic systems using similar compounds. Such studies are crucial for expanding the repertoire of heterocyclic compounds with potential pharmaceutical applications (Rady & Barsy, 2006).

Development of Antimicrobial Agents

- Başoğlu et al. (2013) explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates and their derivatives, assessing their antimicrobial, antilipase, and antiurease activities. This study signifies the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Biocidal Properties

- Youssef et al. (2011) reported the synthesis of Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its transformation into various heterocyclic systems. The synthesized compounds displayed biocidal properties against bacteria and fungi, highlighting their potential in antimicrobial research (Youssef et al., 2011).

Antimicrobial Synthesis

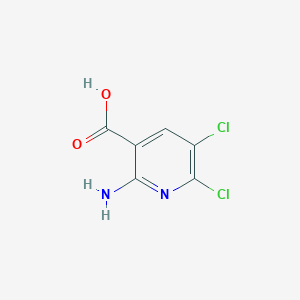

- Abdel-Mohsen (2014) focused on the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, exhibiting significant to moderate antimicrobial activity. This research contributes to the ongoing effort to develop new antimicrobial agents (Abdel-Mohsen, 2014).

Mechanism of Action

Target of Action

Thiazole derivatives, like the one present in “Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate”, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .

Future Directions

The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . This suggests that these compounds, including “Ethyl 4-(2-(2-(pyrazine-2-carboxamido)thiazol-4-yl)acetyl)piperazine-1-carboxylate”, may have potential for future research and development as anti-tubercular agents.

properties

IUPAC Name |

ethyl 4-[2-[2-(pyrazine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S/c1-2-27-17(26)23-7-5-22(6-8-23)14(24)9-12-11-28-16(20-12)21-15(25)13-10-18-3-4-19-13/h3-4,10-11H,2,5-9H2,1H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWHMDXUNYXFPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2580052.png)

![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2580054.png)

![6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2580058.png)

![3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2580061.png)

![3,5-dimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2580066.png)

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxamide](/img/structure/B2580070.png)

![3-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2580071.png)